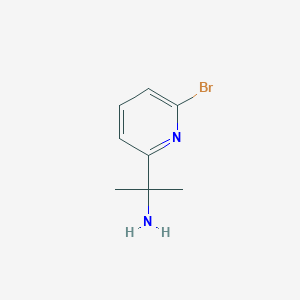

2-(6-Bromopyridin-2-yl)propan-2-amine

Description

Properties

IUPAC Name |

2-(6-bromopyridin-2-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-8(2,10)6-4-3-5-7(9)11-6/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHDHZUPTYHJFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC(=CC=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

2-(6-Bromopyridin-2-yl)propan-2-amine is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound is used in the study of biological systems and enzyme interactions.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(6-Bromopyridin-2-yl)propan-2-amine exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, influencing biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Pyridine Derivatives

6-Chloro-pyridin-2-yl-amine Derivatives

- Example: 2-Amino-6-chloropyridine derivatives (e.g., compounds 3(a-h) in ).

- Key Differences: Substituent: Chlorine (Cl) vs. Bromine (Br). Molecular Weight: Chloro derivatives are lighter (e.g., 2-amino-6-chloropyridine: C₅H₅ClN₂, MW = 128.56 g/mol). Biological Activity: Chloro derivatives exhibit antibacterial and antifungal activities, as demonstrated in in vitro studies . The bromo analog’s bioactivity is unreported but may differ due to bromine’s larger atomic radius and polarizability.

5-Bromo-pyridin-2-yl Isomer

- Example : 2-(5-Bromopyridin-2-yl)propan-2-amine (CAS: 1211518-99-8).

- Key Differences :

Functional Group Variations

Trifluoromethyl-Substituted Analog

- Example : 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine (CAS: 1192356-25-4).

- Key Differences: Substituent: Trifluoromethyl (CF₃) vs. Bromine (Br). Molecular Weight: Higher for the CF₃ analog (C₉H₁₁F₃N₂, MW = 204.19 g/mol) .

Methyl-Substituted Analog

Amine-Backbone Modifications

Pharmaceutical Derivatives

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Substituent Effects on Pyridine Derivatives

| Substituent | Electronic Nature | Steric Bulk | Example Compound | Potential Impact |

|---|---|---|---|---|

| Br | Electron-withdrawing | Moderate | This compound | Increased polarity, possible halogen bonding |

| Cl | Electron-withdrawing | Low | 2-Amino-6-chloropyridine | Similar polarity but smaller atomic radius |

| CF₃ | Strong electron-withdrawing | High | Trifluoromethyl analog | Enhanced solubility in lipophilic environments |

| CH₃ | Electron-donating | Low | Methyl-substituted analog | Increased basicity of amine group |

Research Findings and Implications

- Halogen Effects : Bromine’s larger size compared to chlorine may enhance intermolecular interactions (e.g., halogen bonding), relevant in crystal engineering or receptor binding .

- Positional Isomerism : The 5-bromo isomer’s safety data () suggest handling precautions (e.g., inhalation risks) may apply to the 6-bromo analog, though direct toxicity data are lacking.

Notes

- Inferred Properties : Electronic and steric effects are extrapolated from structural analogs (e.g., chloro and trifluoromethyl derivatives).

Biological Activity

2-(6-Bromopyridin-2-yl)propan-2-amine is an organic compound characterized by its brominated pyridine ring and secondary amine structure. With the molecular formula CHBrN and a molecular weight of 215.09 g/mol, it presents a unique chemical profile that suggests potential biological activities. This article explores the biological activity of this compound, drawing from available literature and related compounds.

Chemical Structure and Properties

The structure of this compound features a bromine atom at the 6-position of the pyridine ring, which enhances its reactivity. The presence of this halogen can influence its interaction with biological targets, potentially affecting its pharmacological properties.

Molecular Structure

| Property | Value |

|---|---|

| Molecular Formula | CHBrN |

| Molecular Weight | 215.09 g/mol |

| InChI Code | 1S/C8H11BrN2/c1-8(2,10)6-3-4-7(9)11-5-6/h3-5H,10H2,1-2H3 |

Biological Activity Overview

While direct research on this compound is limited, related compounds in the pyridine class have been studied extensively for their biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects.

Potential Biological Activities

- Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial and antifungal properties. The bromine substitution may enhance binding to microbial targets.

- Neuroprotective Effects : Pyridine derivatives are often explored for their potential in treating neurodegenerative diseases due to their ability to inhibit specific enzymes like nitric oxide synthase (nNOS), which is implicated in neuronal damage.

- Pharmacological Applications : The compound's structural features suggest it could interact with various receptors or enzymes, making it a candidate for further pharmacological exploration.

Case Studies and Related Research

Research on analogous compounds provides insights into the potential activity of this compound:

- Inhibitory Effects on Enzymes : Studies on pyrimidine derivatives have shown selective inhibition of nNOS, which could be relevant for developing treatments for conditions such as Alzheimer's disease .

- Antibacterial Properties : Investigations into other brominated pyridine compounds revealed significant activity against Gram-positive and Gram-negative bacteria, indicating that similar derivatives may possess comparable antimicrobial efficacy .

- Mechanisms of Action : The mechanisms through which these compounds exert their effects often involve competitive binding to active sites on enzymes or receptors, influenced by their structural attributes.

Summary of Findings

The biological activity of this compound remains largely unexplored directly; however, its structural characteristics align with known activities in related compounds. The presence of a bromine atom and a secondary amine suggests potential for various interactions in biological systems.

Future Research Directions

Given the preliminary insights from related studies, future research should focus on:

- In vitro and in vivo studies to assess the biological activity of this compound specifically.

- Structure-activity relationship (SAR) analyses to better understand how modifications to the compound's structure influence its biological properties.

Preparation Methods

Organolithium Method Using 2,6-Dibromopyridine and Acetone

- Reagents & Conditions:

- 2,6-Dibromopyridine (starting material)

- n-Butyllithium (1.6 M in hexane)

- Tetrahydrofuran (THF) solvent

- Acetone as electrophile

- Low temperature (-76 °C to room temperature)

- Procedure:

- n-Butyllithium is added dropwise to a cooled solution of 2,6-dibromopyridine in THF at -76 °C.

- The mixture is stirred for 30 minutes at low temperature to form the lithiated intermediate.

- Acetone is then added, and the reaction mixture is stirred further at -76 °C before warming to room temperature.

- The reaction is quenched with aqueous ammonium chloride, extracted with organic solvents, dried, and concentrated.

- Purification is typically done by silica gel chromatography.

- Yield:

- High yields reported, typically around 94-98%.

- Characterization:

- 1H NMR shows characteristic signals for aromatic protons and the tertiary alcohol proton.

- Mass spectrometry confirms molecular ion peaks at m/z 216 and 218 ([M+H]+) due to bromine isotopes.

Grignard Reaction Using Methylmagnesium Iodide and Methyl 6-Bromopyridine-2-carboxylate

- Reagents & Conditions:

- Methyl 6-bromopyridine-2-carboxylate

- Methylmagnesium iodide (3 M in diethyl ether)

- Diethyl ether solvent

- Inert nitrogen atmosphere

- Procedure:

- Methylmagnesium iodide is added to a diethyl ether solution of the ester under nitrogen at low temperature.

- After reaction completion, the mixture is quenched with water and hydrochloric acid.

- The product is extracted with ethyl acetate, washed, dried, and solvent evaporated under reduced pressure.

- Yield:

- Approximately 98% yield reported.

- Characterization:

- 1H NMR and ESI-MS data confirm the formation of 2-(6-bromo-2-pyridinyl)-2-propanol.

Conversion of 2-(6-Bromopyridin-2-yl)propan-2-ol to this compound

While the detailed amination step for this specific compound is less directly reported, common synthetic approaches for converting tertiary alcohols to amines include:

Amination via Tosylate or Mesylate Formation:

The tertiary alcohol can be converted to a good leaving group (e.g., tosylate) followed by nucleophilic substitution with ammonia or an amine source.Reductive Amination:

The corresponding ketone precursor (6-bromo-pyridin-2-yl ethanone) can be subjected to reductive amination using ammonia or amine sources with reducing agents like sodium cyanoborohydride.Catalytic Amination:

Palladium-catalyzed amination reactions using palladium diacetate and triphenylphosphine in the presence of sodium carbonate in alcoholic solvents have been reported for related pyridine derivatives.

Representative Reaction Conditions and Yields Summary Table

| Step | Starting Material | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2,6-Dibromopyridine | n-Butyllithium (1.6 M in hexane), THF, acetone, -76 °C to RT | 94-98 | Low temp lithiation, then addition of acetone |

| 2 | Methyl 6-bromopyridine-2-carboxylate | Methylmagnesium iodide (3 M in ether), diethyl ether, N2 atm | ~98 | Grignard addition to ester |

| 3 | 2-(6-Bromopyridin-2-yl)propan-2-ol | Pd(OAc)2, PPh3, Na2CO3, propan-1-ol/water, 80 °C, 15 min | Not specified | Catalytic amination conditions (reported analogs) |

Detailed Research Findings and Notes

- The lithiation of 2,6-dibromopyridine at the 2-position is highly regioselective under controlled low-temperature conditions, enabling clean formation of the lithiated intermediate for subsequent electrophilic addition.

- The Grignard addition to methyl 6-bromopyridine-2-carboxylate is a straightforward and high-yielding method for generating the tertiary alcohol intermediate.

- The use of inert atmosphere (nitrogen) and anhydrous conditions is critical to avoid side reactions and ensure high purity and yield.

- Purification by silica gel chromatography with solvent gradients (e.g., dichloromethane/hexanes) is effective for isolating the intermediate alcohol.

- The amination step, while less explicitly detailed, can be adapted from general methods for converting tertiary alcohols or ketones to amines, including catalytic amination or reductive amination strategies.

- Analytical data such as 1H NMR and mass spectrometry are consistent and reliable for confirming structure and purity.

Q & A

Basic: What are the optimal synthetic routes for 2-(6-Bromopyridin-2-yl)propan-2-amine, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves reductive amination of 6-bromo-2-pyridinecarboxaldehyde with a suitable amine source. For example, sodium triacetoxyborohydride (STAB) in methanol or ethanol is effective under mild conditions (20–25°C, 12–24 hours) . Purification often employs column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) followed by recrystallization. Purity verification requires HPLC (C18 column, acetonitrile/water mobile phase) or NMR spectroscopy (e.g., absence of aldehyde proton peaks at ~9–10 ppm) .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm the bromopyridine moiety (e.g., aromatic protons at 7.5–8.5 ppm) and propan-2-amine group (singlet for two methyl groups at ~1.4 ppm) .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H] expected for CHBrN).

- X-ray Crystallography : For structural elucidation, SHELX programs are used for refinement, with ORTEP-3 generating graphical representations of atomic positions .

Advanced: How can crystallographic challenges (e.g., twinning or disorder) be resolved for halogenated pyridine derivatives like this compound?

Methodological Answer:

For twinned crystals, SHELXL’s TWIN/BASF commands allow refinement of twin laws, while disorder is addressed using PART/SUMP constraints . High-resolution data (≤1.0 Å) collected at low temperature (e.g., 100 K) improve electron density maps. Hydrogen bonding patterns, analyzed via graph set theory (e.g., Etter’s rules), guide the assignment of molecular packing .

Advanced: What strategies are recommended for studying structure-activity relationships (SAR) of this compound in receptor binding?

Methodological Answer:

- Functional Group Replacement : Synthesize analogs (e.g., replacing Br with Cl or CF) to assess halogen effects on binding affinity .

- Docking Studies : Use software like AutoDock Vina to model interactions with target receptors (e.g., κ-opioid receptors), focusing on π-π stacking between the pyridine ring and aromatic receptor residues .

- Pharmacological Assays : Measure IC values via competitive binding assays (e.g., radioligand displacement) to quantify selectivity .

Advanced: How should researchers address contradictions in reactivity data (e.g., unexpected byproducts during functionalization)?

Methodological Answer:

- Mechanistic Analysis : Use N-labeled amines or deuterated solvents in NMR to trace reaction pathways .

- Computational Chemistry : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict intermediates and transition states, identifying steric or electronic barriers .

- In Situ Monitoring : ReactIR or LC-MS tracks real-time reaction progress, enabling rapid optimization of conditions (e.g., adjusting temperature or stoichiometry) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Conduct reactions in a fume hood due to potential amine volatility.

- Waste Disposal : Halogenated waste must be segregated and processed via certified hazardous waste facilities. Refer to SDS guidelines for spill management .

Advanced: How does the bromine substituent influence the compound’s electronic properties and reactivity?

Methodological Answer:

- Electron-Withdrawing Effect : Bromine reduces electron density on the pyridine ring, measured via Hammett constants (σ), enhancing electrophilic substitution at the 4-position .

- Cross-Coupling Reactivity : Suzuki-Miyaura reactions with arylboronic acids require Pd catalysts (e.g., Pd(PPh)) and base (NaCO) in THF/water, leveraging Br as a leaving group .

Basic: What solvents and conditions stabilize this compound during storage?

Methodological Answer:

Store under inert atmosphere (Ar/N) at 2–8°C in amber vials. Use anhydrous DMSO or DMF for stock solutions to prevent hydrolysis. Avoid protic solvents (e.g., MeOH) long-term due to potential amine degradation .

Advanced: How can researchers validate hypothesized biological targets of this compound?

Methodological Answer:

- Target Deconvolution : Combine affinity chromatography (using a biotinylated analog) with mass spectrometry-based proteomics to identify binding partners .

- Knockout Models : CRISPR-Cas9 gene editing in cell lines (e.g., HEK293) to assess loss of compound efficacy upon receptor deletion .

Advanced: What computational tools predict the solid-state behavior (e.g., polymorphism) of this compound?

Methodological Answer:

Software like Mercury (CCDC) analyzes packing motifs, while Polymorph Predictor (Materials Studio) simulates crystal forms. Pair with experimental PXRD to validate predicted patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.